Dipropyl pyridine-2,3-dicarboxylate Dipropyl pyridine-2,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 63597-05-7
VCID: VC19408346
InChI: InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

Dipropyl pyridine-2,3-dicarboxylate

CAS No.: 63597-05-7

Cat. No.: VC19408346

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

Dipropyl pyridine-2,3-dicarboxylate - 63597-05-7

Specification

CAS No. 63597-05-7
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name dipropyl pyridine-2,3-dicarboxylate
Standard InChI InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3
Standard InChI Key JVZLKICVKYOPPV-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=C(N=CC=C1)C(=O)OCCC

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Comparative Properties of Pyridine Dicarboxylate Esters

PropertyDipropyl 2,3-DicarboxylateDiethyl 2,3-Dicarboxylate Dipropyl 2,6-Dicarboxylate
Molecular FormulaC13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4C11H13NO4\text{C}_{11}\text{H}_{13}\text{NO}_4C13H17NO4\text{C}_{13}\text{H}_{17}\text{NO}_4
Molecular Weight (g/mol)251.28223.22251.28
Boiling Point (°C)~265–270 (est.)165–170 (at 6 mmHg) Not reported
SolubilityLow in water, high in organic solventsSimilar profile High in ethanol, acetone

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for diethyl pyridine-2,3-dicarboxylate suggest analogous patterns for the dipropyl variant:

  • 1H^1\text{H} NMR: Signals at δ 8.7–8.8 ppm (pyridine H4/H5), δ 4.3–4.4 ppm (ester -OCH2-), and δ 1.3–1.4 ppm (propyl -CH3).

  • 13C^{13}\text{C} NMR: Peaks near δ 165 ppm (carbonyl carbons), δ 150 ppm (pyridine C2/C3), and δ 60–65 ppm (ester oxygen-bound carbons) .

Synthesis and Industrial Production

Esterification of Pyridine-2,3-Dicarboxylic Acid

The most straightforward route involves esterifying pyridine-2,3-dicarboxylic acid with propanol under acidic catalysis. This method mirrors the synthesis of diethyl pyridine-2,3-dicarboxylate, where sulfuric acid facilitates ester bond formation .

Reaction Scheme:

Pyridine-2,3-dicarboxylic acid+2CH3CH2CH2OHH2SO4Dipropyl pyridine-2,3-dicarboxylate+2H2O\text{Pyridine-2,3-dicarboxylic acid} + 2\text{CH}_3\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dipropyl pyridine-2,3-dicarboxylate} + 2\text{H}_2\text{O}

Cyclization of Propargylamine and Diethyl Butynedioate

Patent CN104447528B describes a novel one-pot synthesis for diethyl pyridine-2,3-dicarboxylate using propargylamine, diethyl butynedioate, and hydrogen peroxide in ethanol. Adapting this method for dipropyl ester synthesis would require substituting diethyl butynedioate with dipropyl butynedioate and optimizing reaction conditions (e.g., temperature: 60–70°C, time: 12 hours) .

Key Advantages:

  • High yield (82% for diethyl variant) .

  • Minimal environmental impact due to recyclable solvents and catalysts .

Reactivity and Functional Transformations

Hydrolysis to Pyridine-2,3-Dicarboxylic Acid

Dipropyl pyridine-2,3-dicarboxylate undergoes alkaline hydrolysis to yield pyridine-2,3-dicarboxylic acid, a precursor for pharmaceuticals and agrochemicals:

Dipropyl ester+2NaOHPyridine-2,3-dicarboxylic acid+2CH3CH2CH2OH\text{Dipropyl ester} + 2\text{NaOH} \rightarrow \text{Pyridine-2,3-dicarboxylic acid} + 2\text{CH}_3\text{CH}_2\text{CH}_2\text{OH}

Nucleophilic Substitution Reactions

Applications in Pharmaceutical and Industrial Chemistry

Intermediate for Bioactive Molecules

Pyridine-2,3-dicarboxylate esters serve as precursors for herbicides (e.g., imidazolinylnicotinic acids) and antiviral agents . The dipropyl variant’s enhanced lipophilicity may improve blood-brain barrier penetration in CNS-targeted drugs.

Ligand in Coordination Chemistry

The dicarboxylate moiety can act as a bidentate ligand for transition metals, forming complexes with potential catalytic or antimicrobial properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator